Methyl 2-(3-fluorophenyl)benzoate
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Overview
Description
Methyl 2-(3-fluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a fluorophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-fluorophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-fluorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where 2-bromo-3-fluorobenzene is coupled with methyl 2-boronic acid benzoate in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification process can be optimized using advanced techniques such as microwave-assisted synthesis, which significantly reduces reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluorophenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 2-(3-fluorophenyl)benzoic acid.
Reduction: 2-(3-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(3-fluorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-fluorophenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom at the para position.
Methyl 2-(4-fluorophenyl)benzoate: Similar structure but with the fluorophenyl group at the para position.
Methyl 2-(2-fluorophenyl)benzoate: Similar structure but with the fluorophenyl group at the ortho position.
Uniqueness
Methyl 2-(3-fluorophenyl)benzoate is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The meta position of the fluorine atom can lead to different electronic and steric effects compared to the ortho and para positions, making this compound particularly interesting for various applications .
Properties
IUPAC Name |
methyl 2-(3-fluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMBRWHCERIKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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